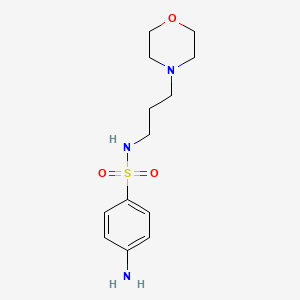

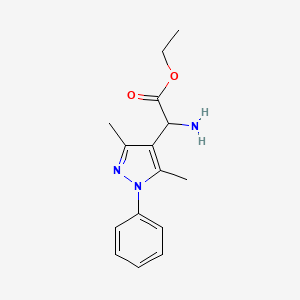

![molecular formula C11H14N4S B1276249 5-[4-(二甲氨基)苯基]-4-甲基-4H-1,2,4-三唑-3-硫醇 CAS No. 724749-05-7](/img/structure/B1276249.png)

5-[4-(二甲氨基)苯基]-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. The presence of a dimethylamino group attached to the phenyl ring and a thiol group on the triazole ring suggests potential for interaction with biological systems. The triazole core is a common scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the planarity and hydrogen bonding capabilities of amides .

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and subsequent functionalization. For example, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form a Schiff base . Similarly, other triazole derivatives have been synthesized by heating thiocarbohydrazide with substituted benzoic acids and treating with substituted benzaldehydes . These methods could potentially be adapted for the synthesis of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

Triazole derivatives exhibit interesting structural features, such as tautomerism. For instance, a study reported the possibility of thiol↔thione tautomerism via single-proton intramigration in a triazole-thione compound . The molecular structure of triazole derivatives is often confirmed using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy . These techniques could be employed to analyze the molecular structure of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including the formation of Mannich bases, sulfides, and other heterocyclic compounds through reactions with formaldehyde, amines, thionyl chloride, and thiols . The reactivity of the thiol group in the title compound could lead to similar transformations, potentially yielding a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of a dimethylamino group can impact the compound's basicity and solubility. The physicochemical properties, such as thermal stability and electronic structure, can be characterized using techniques like TG/DTG, UV-Vis spectroscopy, and DFT calculations . The presence of hydrogen bonds and other non-covalent interactions can be studied using Hirshfeld surface analysis to understand the compound's crystal packing and stability .

科学研究应用

防腐蚀作用

- 研究:Nandini 等人(2021 年)的“4-{[4-(二甲氨基)苄叉亚胺]氨基}-1,2,4-三唑衍生物在 316 不锈钢上的防腐蚀作用:实验和计算研究”。

- 发现:该研究评估了 4-(二甲氨基)苯甲醛衍生物(包括与所讨论化合物类似的衍生物)对不锈钢腐蚀的抑制潜力。它们表现出显着的抑制效率,表明在酸性环境中保护金属表面的潜在应用 (Nandini、Ronald、Adimule 和 Krishnamurthy,2021 年)。

抗菌活性

- 研究:Sharma 等人(2008 年)的“合成和研究一些较新的喹啉-8-醇类似物作为有效的抗菌剂”。

- 发现:本研究合成并评估了包括三唑衍生物在内的化合物的抗菌活性。该类化合物对革兰氏阳性菌和革兰氏阴性菌表现出有趣的抗菌活性 (Sharma、Hussain 和 Amir,2008 年)。

电化学行为

- 研究:Fotouhi 等人(2002 年)的“GCE 上一些硫三唑在水-醇介质中的电化学行为”。

- 发现:本研究探讨了硫三唑(包括与所讨论化合物类似的化合物)的电氧化。它们表现出特定的氧化还原行为并参与二聚过程,这可能与电化学应用有关 (Fotouhi、Hajilari 和 Heravi,2002 年)。

酸性混合物中的缓蚀

- 研究:Mary 等人(2021 年)的“三唑基席夫碱在酸性混合物中对马氏体时效钢的缓蚀性能的研究”。

- 发现:该研究重点关注三唑基席夫碱在酸性环境中对钢的防腐蚀潜力。它表明这些化合物可以在涉及酸性混合物的各种工业应用中提供保护 (Mary、Nazareth、Adimule 和 Potla,2021 年)。

合成和结构特征

- 研究:Aksyonova-Seliuk 等人(2018 年)的“5-(4-(叔丁基)苯基)-4-((R)氨基)-4H-1,2,4-三唑-3-硫醇的合成和结构特征”。

- 发现:本研究合成了三唑硫醇的新衍生物,强调了这些化合物在合成具有不同性质的生物活性物质方面的多功能性 (Aksyonova-Seliuk、Panasenko 和 Knysh,2018 年)。

安全和危害

未来方向

属性

IUPAC Name |

3-[4-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-14(2)9-6-4-8(5-7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIBCPQYBHZTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409261 |

Source

|

| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

724749-05-7 |

Source

|

| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

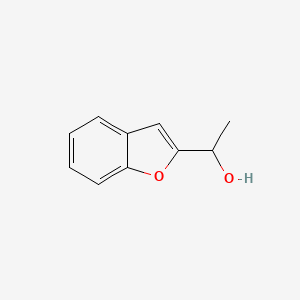

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

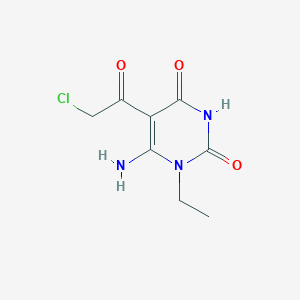

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

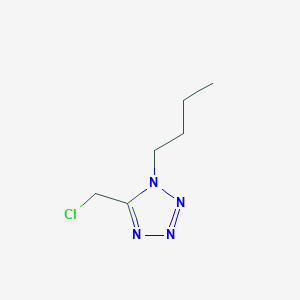

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)